2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Description
The compound 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a structurally complex molecule featuring a quinazoline core substituted with a benzodioxol-5-yl amino group at the 4-position and a sulfanyl bridge at the 2-position. This bridge connects to an acetamide moiety, which is further linked to a 3-methyl-1H-pyrazole ring. The sulfanyl (-S-) linkage distinguishes it from sulfonyl (-SO₂-) analogs, which are more electron-withdrawing and may alter metabolic stability or binding interactions .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(5-methylpyrazolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-12-8-18(27-26-12)24-19(28)10-31-21-23-15-5-3-2-4-14(15)20(25-21)22-13-6-7-16-17(9-13)30-11-29-16/h2-7,9,12,18,26-27H,8,10-11H2,1H3,(H,24,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCJWDBOCCPCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Anticancer Activity
Research indicates that compounds containing the quinazoline scaffold exhibit significant anticancer properties. The compound under study has shown potential in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that quinazoline derivatives can inhibit EGFR (epidermal growth factor receptor), a common target in cancer therapy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | EGFR inhibition |
| MCF7 (Breast Cancer) | 8.7 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The quinazoline structure is known to inhibit various kinases, including EGFR and VEGFR (vascular endothelial growth factor receptor), which are crucial in tumor growth and angiogenesis.
- Induction of Apoptosis : The presence of the benzodioxole moiety may enhance the compound's ability to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Antimicrobial Mechanism : The sulfonamide group present in the compound is believed to interfere with bacterial folate synthesis, which is essential for bacterial growth and replication.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- A study on quinazoline derivatives demonstrated a significant reduction in tumor size in xenograft models when treated with compounds similar to the one discussed.
- Clinical trials involving benzodioxole derivatives have shown promising results in patients with advanced solid tumors, leading to further investigation into their therapeutic potential.
Comparison with Similar Compounds
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()
- Structural Features : Pyrazole core with chloroacetamide and 4-chlorophenyl substituents.
- Key Differences: Lacks the quinazoline and benzodioxol groups. The cyano group at the 3-position of pyrazole enhances electrophilicity.
- Biological Relevance : Derived from Fipronil, an insecticide targeting GABA receptors. The chloro substituents may contribute to pesticidal activity via hydrophobic interactions .
N-(4-{[5-(2H-1,3-Benzodioxol-5-yl)-1H-Pyrazol-1-yl]Sulfonyl}Phenyl)Acetamide ()
- Structural Features : Benzodioxol-pyrazole linked via sulfonyl to acetamide.
- The phenyl ring replaces the quinazoline system.
- Implications : Sulfonyl groups are common in sulfonamide drugs (e.g., antibiotics), suggesting possible antimicrobial or enzyme-inhibitory applications .
Quinazoline Derivatives
2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(m-Tolyl)Acetamide ()
- Structural Features : Triazole-pyridyl system linked via sulfanyl to acetamide and m-tolyl.
- Key Differences : Replaces quinazoline with a triazole-pyridyl motif, which may target nucleotide-binding domains (e.g., in kinases). The m-tolyl group enhances steric bulk compared to the target compound’s 3-methylpyrazole .
Sulfanyl-Bridged Compounds
N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-Thiadiazol-5-yl)Sulfanyl]Acetamide ()
- Structural Features : Thiadiazole ring with methylsulfanyl and fluorophenyl groups.
- Sulfanyl-thiadiazole systems are associated with antimicrobial activity .
Comparative Analysis Table
Research Findings and Implications
- Structural Advantages: The target compound’s quinazoline-benzodioxol framework combines lipophilicity (benzodioxol) with a heterocyclic scaffold (quinazoline) known for targeting kinases. The sulfanyl bridge may offer reversible binding compared to sulfonyl analogs .
- Activity Gaps : While analogs like the Fipronil derivative () and thiadiazole compounds () have documented pesticidal or antimicrobial activities, the target compound’s specific biological roles remain uncharacterized in the provided evidence.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis typically involves multi-step processes starting with a 1,5-diarylpyrazole or quinazoline core. Key intermediates include:
- Quinazolin-2-yl sulfanyl derivatives : Formed via condensation of 4-aminoquinazoline with thiol-containing reagents under controlled pH (e.g., using triethylamine as a base) .
- Benzodioxol-5-ylamine intermediates : Prepared by coupling 2H-1,3-benzodioxol-5-amine with halogenated quinazoline precursors via Buchwald-Hartwig amination .
- Final acetamide formation : Achieved by reacting the sulfanyl-quinazoline intermediate with chloroacetyl chloride, followed by coupling with 3-methyl-1H-pyrazol-5-amine .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Essential for verifying regioselectivity of the benzodioxol-5-ylamino group and pyrazole-acetamide linkage. Aromatic protons in the quinazoline ring typically appear as doublets at δ 7.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ ion for C₂₃H₂₀N₆O₃S: 477.12) and detects impurities .
- IR Spectroscopy : Identifies characteristic bands for sulfanyl (C–S stretch at ~650 cm⁻¹) and acetamide (N–H bend at ~1550 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields, particularly when steric hindrance from the benzodioxol group impedes sulfanyl incorporation?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
- Catalyst Screening : Employ Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for efficient C–S bond formation under microwave-assisted conditions .
- Statistical Design of Experiments (DoE) : Apply fractional factorial designs to identify critical parameters (temperature, stoichiometry) and reduce trial-and-error approaches .
Q. What computational strategies are recommended to predict the compound’s binding affinity for kinase targets (e.g., EGFR or VEGFR-2)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the quinazoline core and kinase ATP-binding pockets. The benzodioxol group may occupy hydrophobic subpockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the acetamide moiety and catalytic lysine residues .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substitutions (e.g., replacing benzodioxol with phenyl) to guide SAR studies .
Q. How should contradictory biological activity data across studies be resolved (e.g., IC₅₀ variations in enzyme inhibition assays)?
- Methodological Answer :
- Reproducibility Protocols : Standardize assay conditions (e.g., ATP concentration, pH 7.4 buffer) and use orthogonal assays (e.g., SPR alongside enzymatic assays) .
- Data Normalization : Express IC₅₀ values relative to a positive control (e.g., Erlotinib for EGFR) to account for inter-lab variability .
- Meta-Analysis Tools : Apply hierarchical Bayesian models to aggregate data from multiple studies and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
